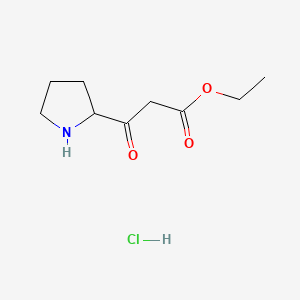
Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the synthesis of the pyrrolidinyl intermediate. This can be achieved through the reaction of pyrrolidine with an appropriate acylating agent under controlled conditions.
Esterification: The pyrrolidinyl intermediate is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the ethyl ester derivative.
Hydrochloride Formation: The final step involves the conversion of the ethyl ester derivative to its hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted esters or amides.
科学研究应用
Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride can be compared with other similar compounds such as:
Ethyl 3-Oxo-3-(2-pyrrolidinyl)propanoate: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.
Methyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its chemical properties and applications.
Ethyl (S)-3-Oxo-3-(2-piperidinyl)propanoate Hydrochloride: Contains a piperidinyl group instead of a pyrrolidinyl group, leading to differences in biological activity and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H16ClNO3 |
|---|---|
分子量 |
221.68 g/mol |
IUPAC 名称 |
ethyl 3-oxo-3-pyrrolidin-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-2-13-9(12)6-8(11)7-4-3-5-10-7;/h7,10H,2-6H2,1H3;1H |
InChI 键 |
FWOKYJWVESSKHD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)C1CCCN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


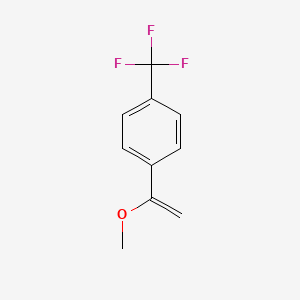
![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)
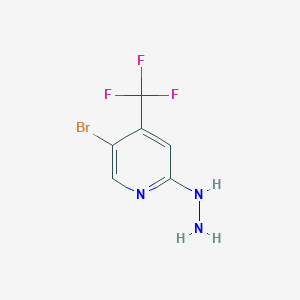

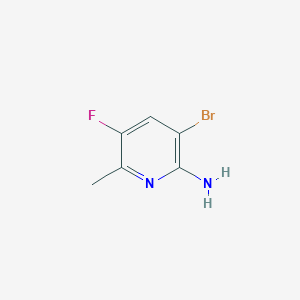
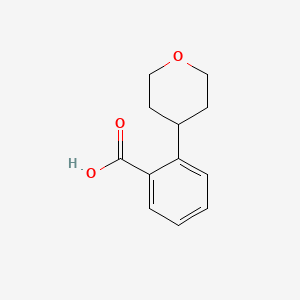
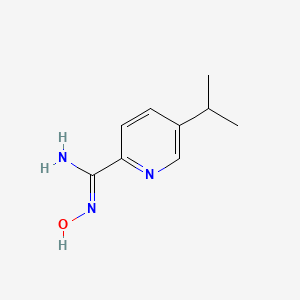
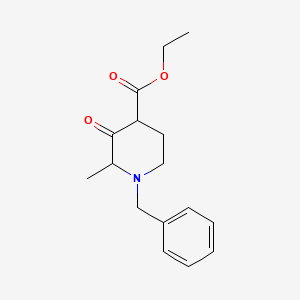
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)


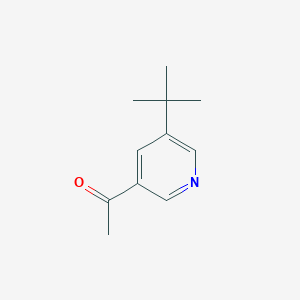
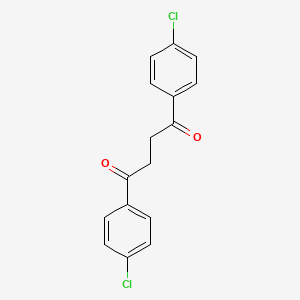
![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
